1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-cyclopentylacetyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(7-9-3-1-2-4-9)13-6-5-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDYAKCAZOGIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid typically involves:
- Construction of the pyrrolidine-3-carboxylic acid scaffold.
- Introduction of the 2-cyclopentylacetyl moiety through acylation.
- Use of protecting groups such as tert-butyl esters (Boc) for amine protection.
- Application of catalytic systems for stereoselective transformations.
Preparation of the Key Intermediate: (±)-tert-butyl 2-(2-cyclopentylacetyl)pyrrolidine-1-carboxylate
A critical intermediate in the synthesis is the Boc-protected ketone derivative (±)-tert-butyl 2-(2-cyclopentylacetyl)pyrrolidine-1-carboxylate. This intermediate is prepared via a photoredox and nickel dual catalytic system, as described below:
| Parameter | Details |
|---|---|
| Catalysts | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.01 equiv.), NiCl2- glyme (0.05 equiv.) |
| Ligand | 4,4’-dimethoxy-2,2’-bipyridine (0.05 equiv.) |
| Substrate | N-Boc-(L)-Proline (1.3 equiv.) |
| Acylating agent | 2-Cyclopentylacetyl chloride (1.0 equiv.) |
| Base | DBU (1.3 equiv.) |
| Solvent | Acetonitrile (MeCN) |
| Reaction conditions | Irradiation with 34 W blue LED at 25 °C for 36 hours |
| Yield | 83% (116 mg, 0.41 mmol) |
| Purification | Silica gel column chromatography (5 to 20% EtOAc in hexanes) |
- IR (film): νmax 2980, 2936, 1689 cm⁻¹ (indicative of ketone carbonyl)
- 1H NMR (500 MHz): Consistent with expected structure
This method represents a modern photoredox approach combining iridium and nickel catalysis to enable the acylation of N-Boc-(L)-Proline with 2-cyclopentylacetyl chloride under mild conditions, affording the ketone intermediate in high yield and purity.
Alternative Synthetic Strategies for Pyrrolidine-3-Carboxylic Acid Derivatives
Several research groups have developed efficient methods for synthesizing pyrrolidine-3-carboxylic acid derivatives, which can be adapted or provide insight into the preparation of this compound:
These methods emphasize stereoselectivity and efficiency, which are critical for the preparation of bioactive pyrrolidine derivatives.
Summary Table of Preparation Methods
Research Findings and Analysis
- The photoredox/nickel dual catalytic system provides a robust platform for the selective acylation of pyrrolidine derivatives, yielding key intermediates with high purity and yield under mild conditions.
- Organocatalytic Michael addition methods offer a stereoselective route to pyrrolidine-3-carboxylic acids, which can be adapted to introduce various substituents including cyclopentylacetyl groups.
- The beta-proline synthesis method developed by Prof. Fujie Tanaka's group presents a rapid and stereoselective approach, which could be leveraged for the synthesis of this compound derivatives.
- Transition metal-catalyzed C-H activation and arylation strategies enable further functionalization of the pyrrolidine scaffold, expanding the scope of derivatives accessible for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of cyclopentylcarboxylic acid or cyclopentanone derivatives.
Reduction: Formation of cyclopentylmethanol or cyclopentylamine derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs from the evidence include:
Table 1: Comparative Analysis of Pyrrolidine-3-carboxylic Acid Derivatives
Physicochemical and Functional Properties
- Lipophilicity: The cyclopentylacetyl group in the target compound is bulkier and more lipophilic than the ethylhexanoyl group in , which may reduce aqueous solubility but enhance membrane permeability.
- Biological Relevance : Compounds with aryl substituents (e.g., 2-chlorophenyl in ) are common in pharmaceuticals due to their ability to engage in π-π interactions with target proteins.
Biological Activity
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a cyclopentylacetyl group and a carboxylic acid moiety. Its structure allows for significant interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
- Cytotoxicity Against Cancer Cells : Preliminary data indicate that this compound may possess cytotoxic properties against certain cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways associated with cell growth and immune response.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Cytotoxicity | Reduced viability in cancer cells |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages treated with lipopolysaccharide (LPS), indicating its role in modulating inflammatory responses .
- Cytotoxicity Assessment : A recent study tested the cytotoxic effects of the compound on various cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Q & A
Q. What synthetic routes are commonly employed for synthesizing 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
- Acylation of pyrrolidine derivatives : Cyclopentylacetyl chloride is reacted with pyrrolidine-3-carboxylic acid under basic conditions (e.g., triethylamine in dichloromethane) .
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, followed by selective deprotection .
Q. Optimization Parameters :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrrolidine nitrogen .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation kinetics .
Q. Table 1. Comparative Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Key Condition | Reference |
|---|---|---|---|---|
| Direct acylation | 65–75 | ≥95% | 0°C, DCM, Et₃N | |
| Boc-protected pathway | 80–85 | ≥98% | Room temp, DMF, DMAP |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR resolves the cyclopentylacetyl moiety (δ 1.5–2.5 ppm for cyclopentyl protons; δ 170–175 ppm for carbonyl carbons) .
- 2D NMR (COSY, HSQC) confirms stereochemistry and connectivity .
- X-ray Crystallography : Essential for resolving conformational isomerism in the pyrrolidine ring and verifying spatial arrangement of substituents .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₄H₂₁NO₃: 252.1594) .
Q. Table 2. Key Spectroscopic Signals
| Technique | Key Signal/Feature | Structural Insight |
|---|---|---|
| ¹H NMR | δ 3.4–3.7 ppm (pyrrolidine CH₂) | Ring conformation |
| ¹³C NMR | δ 208 ppm (ketone carbonyl) | Acylation success |
| X-ray | Dihedral angle: 120° (C3-C4 bond) | Stereochemical assignment |
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- Screen against biological targets (e.g., enzymes with conserved binding pockets) using AutoDock Vina. Prioritize binding poses with ∆G ≤ −7 kcal/mol .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (RMSD ≤ 2 Å indicates stable binding) .
Q. Example Workflow :
Generate ligand conformers (Open Babel).
Dock to target (PDB: 4XYZ) with flexible side chains.
Validate with experimental IC₅₀ data .
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Normalize data using internal controls (e.g., % inhibition relative to a reference inhibitor) .
- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Statistical Analysis : Apply ANOVA or mixed-effects models to compare datasets. Outliers should be scrutinized for experimental error (e.g., improper compound storage) .
Case Study :
A study reported IC₅₀ = 10 µM (enzymatic assay) vs. 50 µM (cell-based assay). Resolution:
- Verify membrane permeability (logP = 1.2 suggests poor cellular uptake) .
- Add a permeability enhancer (e.g., cyclodextrin) to retest .
Q. What green chemistry approaches can improve the sustainability of its synthesis?
Methodological Answer:
Q. Table 3. Green Synthesis Metrics
| Parameter | Traditional Method | Green Method | Improvement |
|---|---|---|---|
| Solvent toxicity | High (DCM) | Low (CPME) | 70% |
| Energy consumption | 500 kWh/kg | 150 kWh/kg | 70% |
| E-factor | 35 | 10 | 71% |
Q. How should researchers design experiments to study its pharmacokinetics (PK) and metabolic stability?
Methodological Answer:
- In Vitro PK :
- Microsomal Stability : Incubate with liver microsomes (human/rat). Calculate t₁/₂ using LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration; compare free vs. total concentration .
- In Vivo Design :
- Dose Escalation : Administer 1–50 mg/kg (oral/i.v.) in Sprague-Dawley rats. Collect plasma at t = 0, 1, 4, 8, 24h .
- Metabolite ID : Use high-resolution LC-MSⁿ to detect phase I/II metabolites .
Q. Statistical Design :
- Apply a 3×3 Latin square design to minimize inter-subject variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
